molecular formula C6H7F3O3 B8221804 3-(Trifluoromethoxy)tetrahydro-4H-pyran-4-one

3-(Trifluoromethoxy)tetrahydro-4H-pyran-4-one

Cat. No.: B8221804
M. Wt: 184.11 g/mol
InChI Key: JCKXBPFCAQSUAG-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)tetrahydro-4H-pyran-4-one is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a tetrahydro-4H-pyran-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)tetrahydro-4H-pyran-4-one typically involves the introduction of the trifluoromethoxy group into the tetrahydro-4H-pyran-4-one structure. One common method involves the reaction of tetrahydro-4H-pyran-4-one with trifluoromethoxy-containing reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process. Continuous flow reactors and other advanced techniques may be employed to achieve consistent production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)tetrahydro-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Trifluoromethoxy)tetrahydro-4H-pyran-4-one has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Biological Studies: It can be used in studies to understand the interaction of trifluoromethoxy-containing compounds with biological systems.

    Industrial Applications: The compound may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)tetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-pyran-4-one: Lacks the trifluoromethoxy group, making it less lipophilic.

    Tetrahydro-4H-thiopyran-4-one: Contains a sulfur atom instead of oxygen, altering its reactivity and biological activity.

    4-Oxotetrahydropyran: Similar structure but without the trifluoromethoxy group.

Uniqueness

3-(Trifluoromethoxy)tetrahydro-4H-pyran-4-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(trifluoromethoxy)oxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)12-5-3-11-2-1-4(5)10/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKXBPFCAQSUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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